molecular formula C11H15ClN2 B1373651 1-propyl-1H-indol-5-amine hydrochloride CAS No. 1221725-79-6

1-propyl-1H-indol-5-amine hydrochloride

Cat. No.: B1373651
CAS No.: 1221725-79-6
M. Wt: 210.7 g/mol
InChI Key: WZBJDDLSKXDWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the indole ring and an amine group at the 5-position, forming a hydrochloride salt

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Biochemical Analysis

Biochemical Properties

1-propyl-1H-indol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression . These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may influence metabolic pathways by interacting with enzymes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . This inhibition can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . These changes can affect the compound’s efficacy and potency over time. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are important considerations in the development and use of this compound as a therapeutic agent. Animal studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, such as the mitochondria or nucleus. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-indol-5-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole derivative undergoes alkylation with propyl halides in the presence of a base such as potassium carbonate to introduce the propyl group at the nitrogen atom.

    Amination: The resulting compound is then subjected to amination at the 5-position using reagents like ammonia or amines under suitable conditions.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Propyl-1H-indol-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-5-amine hydrochloride
  • 1-Ethyl-1H-indol-5-amine hydrochloride
  • 1-Butyl-1H-indol-5-amine hydrochloride

Comparison: 1-Propyl-1H-indol-5-amine hydrochloride is unique due to the presence of the propyl group, which influences its chemical properties and biological activities. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and potency in various applications. The choice of compound depends on the desired properties and specific research or industrial needs.

Properties

IUPAC Name

1-propylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJDDLSKXDWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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